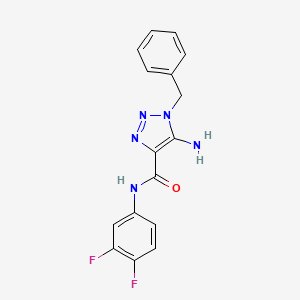

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

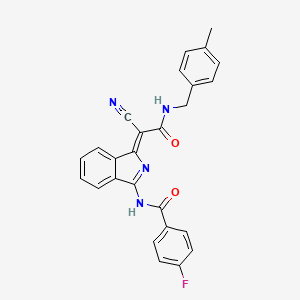

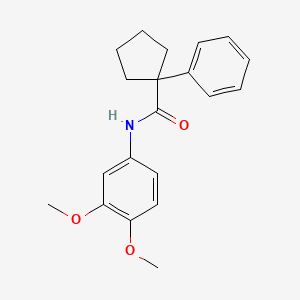

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide , commonly known as gefitinib , is a potent tyrosine kinase inhibitor (TKI). It was first reported with the patent number US5770599 . Gefitinib is the first selective EGFR (epidermal growth factor receptor) -targeting drug registered as an anti-cancer agent in Japan, Australia, and the USA for the third-line treatment of chemoresistant NSCLC (non-small cell lung carcinoma) patients. The recommended dose is 250 mg .

Synthesis Analysis

An improved three-step process for the synthesis of gefitinib from readily available starting materials has been developed. The protocol involves the synthesis, isolation, and characterization of novel intermediates. These intermediates are then applied in the alkylation step to produce gefitinib. The process yields excellent results compared to conventional synthetic methodologies. Isolation of intermediates not only replaces high boiling solvents with low boiling solvents but also eliminates the need for a base in the reaction. This high-yielding process is cost-effective and results in isolable and stable intermediates .

Molecular Structure Analysis

Gefitinib’s chemical formula is C22H24ClFN4O3 . It consists of a quinazoline core with a 3-chloro-4-fluorophenyl group, a 2-hydroxy-2-(naphthalen-1-yl)ethyl group, and an oxalamide moiety. The molecular structure plays a crucial role in its binding to the EGFR kinase domain, inhibiting downstream signaling pathways .

Chemical Reactions Analysis

Gefitinib’s synthesis involves several key reactions, including halogenation, alkylation, and oxalamide formation. The alkylation step, utilizing the novel intermediates, is pivotal for achieving high yields and purity. Detailed reaction mechanisms are available in the literature .

Physical And Chemical Properties Analysis

Mechanism of Action

Gefitinib selectively inhibits the EGFR tyrosine kinase, preventing autophosphorylation and downstream signaling. By disrupting EGFR-mediated cell proliferation and survival pathways, it suppresses tumor growth. The drug’s specificity minimizes non-specific toxicities, making it an attractive targeted therapy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O3/c21-16-10-13(8-9-17(16)22)24-20(27)19(26)23-11-18(25)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,25H,11H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZNQJRZNMCSOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)

![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)

![methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2974398.png)

![N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2974401.png)

![[(2R,3Ar,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-2-yl]methanol;hydrochloride](/img/structure/B2974410.png)